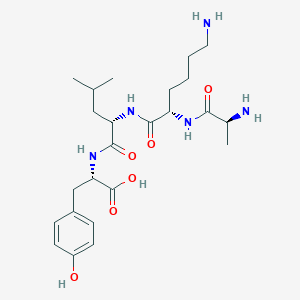
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile is a complex organic compound that features a benzothiophene moiety attached to a piperidine ring with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is efficient and provides good yields of the desired product. The reaction conditions often involve the use of an acid catalyst and a controlled temperature environment to ensure the proper formation of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of triisopropylchlorosilane as a reagent is common, and the reaction is typically carried out under stringent conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzothiophene moiety can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiophen-3-ylacetic acid: This compound is structurally similar and is used in the synthesis of heterocyclic compounds.
Sertaconazole: A benzothiophene antifungal agent with a unique mechanism of action.
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: Another benzothiophene derivative with high biological activity.
Uniqueness
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile is unique due to its combination of a benzothiophene ring with a piperidine and nitrile group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
817208-91-6 |
|---|---|
Fórmula molecular |
C15H16N2S |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
4-(1-benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C15H16N2S/c1-17-8-6-15(11-16,7-9-17)13-10-18-14-5-3-2-4-12(13)14/h2-5,10H,6-9H2,1H3 |
Clave InChI |
CFWHOKROVJTGPE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C#N)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)

![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)

![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)

![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)

